molecular formula C6H2BrF3OS B2974393 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde CAS No. 2092513-06-7

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B2974393
CAS No.: 2092513-06-7
M. Wt: 259.04
InChI Key: ZIDYTZNNZQLSAF-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a thiophene derivative featuring a bromine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and an aldehyde (-CHO) functional group at position 2. The compound’s structure combines electron-withdrawing substituents (Br and CF₃) with a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDYTZNNZQLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the bromination of 5-(trifluoromethyl)thiophene-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation: The major product is 3-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid.

    Reduction: The major product is 3-Bromo-5-(trifluoromethyl)thiophene-2-methanol.

    Coupling: Products are diverse, depending on the coupling partner used.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Thiophene-Carbaldehyde Derivatives

Compound Name (Source) Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound (Target) C₆H₂BrF₃OS 3-Br, 5-CF₃, 2-CHO 261.06 Aldehyde, Br, CF₃
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3, ) C₉H₅Br₂OS₂ 4,5-Br₂, 2-CHO 372.08 124–126 Aldehyde, Br
4-Bromo-5-methylthiophene-2-carbaldehyde () C₆H₅BrOS 4-Br, 5-CH₃, 2-CHO 205.07 Aldehyde, Br, CH₃
5-(4,5-Bis(4-(9H-carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (Compound 6a, ) C₄₄H₂₇N₂OS₂ Extended π-conjugated carbazole groups 665.82 140–145 Aldehyde, Carbazole

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde compared to methyl (in 4-Bromo-5-methylthiophene-2-carbaldehyde) or bromine substituents (in Compound 3). This property could accelerate nucleophilic addition reactions .
  • Melting Points : Bulky substituents (e.g., carbazole in Compound 6a) increase melting points (140–145°C) due to enhanced crystallinity, whereas smaller groups (e.g., Br in Compound 3) yield moderate melting points (124–126°C). The target compound’s CF₃ group may lower its melting point relative to Compound 3 due to reduced symmetry.

Key Observations :

  • The target compound’s synthesis would likely follow analogous bromination or cross-coupling strategies. For example, trifluoromethylation via Kumada or Ullmann coupling could introduce the CF₃ group .
  • High yields (~80%) in Compound 3 and 6a suggest that bromination and Suzuki-Miyaura reactions are efficient for thiophene-carbaldehyde derivatives.

Spectroscopic and Electronic Properties

Table 3: NMR and IR Data Highlights

Compound (Source) ¹H NMR (Aldehyde Proton, δ ppm) IR (C=O Stretch, cm⁻¹) Notable Features
Compound 3 () 9.82 (s, 1H) 1672 Deshielded aldehyde due to Br substituents
Compound 6a () 10.03 (s, 1H) 1592 Further deshielding from carbazole π-system
Target Compound ~9.9–10.1 (inferred) ~1680–1700 (inferred) Enhanced deshielding from CF₃

Key Observations :

  • The aldehyde proton in Compound 6a (δ 10.03 ppm) is more deshielded than in Compound 3 (δ 9.82 ppm) due to electron-withdrawing carbazole groups. The target’s CF₃ group is expected to cause similar or greater deshielding .
  • IR data for Compound 3 (C=O at 1672 cm⁻¹) aligns with typical aldehyde stretches; the target’s CF₃ group may shift this peak higher (1700 cm⁻¹) due to increased polarization.

Biological Activity

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is an organofluorine compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C6_6BrF3_3OS
  • CAS Number : 2092513-0

The presence of the trifluoromethyl group enhances the compound's chemical stability and reactivity, making it a valuable precursor in various organic syntheses and potentially in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing thiophene derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that thiophene derivatives possess significant activity against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anti-inflammatory Effects

Thiophene derivatives have also been explored for their anti-inflammatory effects. In vitro studies demonstrated that certain thiophene compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A series of experiments evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines. Compounds similar to this compound were shown to induce apoptosis in human cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific cell line used .
  • GPR35 Agonism : Research has identified certain thiophene derivatives as GPR35 agonists, which play a role in various physiological processes. The compound's structural similarity to known GPR35 ligands suggests it may exhibit similar biological activities .

Table 1: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer10
5-(Trifluoromethyl)thiophene-2-carboxylic acidAntimicrobial8
Various Thiophene DerivativesGPR35 Agonism32.5

Table 2: Synthesis and Yield of Related Compounds

Compound NameSynthesis MethodYield (%)Reference
This compoundReaction with LDA75
5-(Trifluoromethyl)thiophene-2-carboxylic acidCO2_2 Reaction85

Q & A

Basic: What are the common synthetic routes for 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging brominated thiophene precursors. For example:

  • Suzuki-Miyaura Coupling : A brominated thiophene carbaldehyde (e.g., 5-bromothiophene-2-carbaldehyde) can react with trifluoromethyl-containing boronic acids under Pd(PPh₃)₄ catalysis to introduce the trifluoromethyl group .
  • Formylation Strategies : Direct formylation of bromo-trifluoromethyl thiophene derivatives using Vilsmeier-Haack conditions (POCl₃/DMF) may also yield the aldehyde functionality .
    Key Considerations : Optimize reaction temperature (often 80–100°C) and stoichiometric ratios to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural validation employs:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aldehyde protons (~9.8–10.2 ppm) and distinguish bromo/trifluoromethyl substituents via splitting patterns and coupling constants .
  • IR Spectroscopy : Strong absorption bands near 1680–1700 cm1^{-1} confirm the aldehyde C=O stretch .
  • X-Ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates, resolving steric effects from bromo and trifluoromethyl groups .

Advanced: How do bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : The trifluoromethyl group deactivates the thiophene ring, slowing electrophilic substitution but enhancing oxidative stability. Bromine acts as a leaving group in nucleophilic substitutions .
  • Directing Effects : Bromine at the 3-position directs cross-coupling (e.g., Suzuki) to the 5-position, while the trifluoromethyl group sterically hinders adjacent sites, favoring regioselective modifications .
    Methodological Note : Use sterically bulky ligands (e.g., SPhos) to mitigate undesired side reactions in Pd-catalyzed couplings .

Advanced: What role does this compound play in covalent organic frameworks (COFs) for photocatalysis?

Answer:
As a building block in COFs (e.g., FTPB in TAPT–FTPB COFs), the aldehyde group enables Schiff-base condensations with triazine-based amines. The bromo and trifluoromethyl groups induce asymmetric electron distribution , enhancing photocatalytic H2_2O2_2 production by:

  • Strengthening O2_2 adsorption.
  • Reducing charge recombination via localized electron-rich (thiophene) and electron-deficient (trifluoromethyl) domains .
    Experimental Insight : COFs incorporating this aldehyde achieve 1.22% solar-to-chemical efficiency, surpassing natural photosynthesis .

Advanced: What challenges arise in purification, and what methods are effective?

Answer:
Challenges :

  • High polarity due to the aldehyde group complicates crystallization.
  • Bromo/trifluoromethyl groups may cause volatility issues during distillation.
    Solutions :
  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove unreacted boronic acids or catalysts .
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) at low temperatures yield high-purity crystals .

Advanced: How can computational methods predict photophysical properties of derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict absorption maxima. For example, trifluoromethyl groups lower LUMO energy, red-shifting UV-Vis spectra .
  • Time-Dependent DFT (TD-DFT) : Models excited-state dynamics, explaining aggregation-induced emission (AIE) behavior in solid-state applications .
    Validation : Compare computed spectra with experimental UV-Vis (e.g., λmax_{\text{max}} ~350–400 nm for thiophene aldehydes) .

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